molecular formula C10H13ClN2S B13566463 2-Chloro-6-(isopropylthio)benzimidamide

2-Chloro-6-(isopropylthio)benzimidamide

Cat. No.: B13566463
M. Wt: 228.74 g/mol
InChI Key: ZOGBGBDYSXHOPU-UHFFFAOYSA-N
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Description

2-Chloro-6-(isopropylthio)benzimidamide is a chemical compound with the molecular formula C10H13ClN2S and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an isopropylthio group, and a benzimidamide core structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzimidamide with isopropylthiol in the presence of a suitable catalyst and under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of 2-Chloro-6-(isopropylthio)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(isopropylthio)benzimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzimidamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

2-Chloro-6-(isopropylthio)benzimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(isopropylthio)benzimidamide involves its interaction with specific molecular targets. The chloro and isopropylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-Chloro-6-(isopropylthio)benzimidamide is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

2-chloro-6-propan-2-ylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C10H13ClN2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H3,12,13)

InChI Key

ZOGBGBDYSXHOPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)C(=N)N

Origin of Product

United States

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